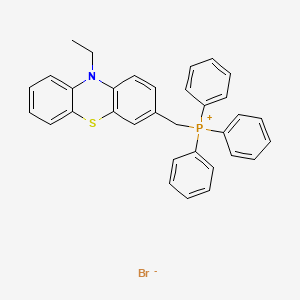
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide is a complex organic compound that combines the structural features of phenothiazine and triphenylphosphonium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide typically involves the reaction of 10-ethyl-10H-phenothiazine-3-carbaldehyde with triphenylphosphine and a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the Intermediate: 10-ethyl-10H-phenothiazine-3-carbaldehyde is reacted with triphenylphosphine in the presence of a base to form the intermediate compound.
Bromination: The intermediate is then treated with a brominating agent, such as bromine or N-bromosuccinimide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale synthesis would likely involve automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of phenothiazine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones of phenothiazine.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide involves its interaction with molecular targets through its phenothiazine and triphenylphosphonium moieties. The phenothiazine part can intercalate with DNA, affecting its function, while the triphenylphosphonium group facilitates the compound’s entry into cells, particularly mitochondria. This dual action can lead to various biological effects, including modulation of oxidative stress and inhibition of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
10-Ethyl-10H-phenothiazine: A simpler analog without the triphenylphosphonium group.
Triphenylphosphonium derivatives: Compounds with similar phosphonium groups but different organic moieties.
Uniqueness
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide is unique due to its combination of phenothiazine and triphenylphosphonium, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C33H29BrNPS |
|---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
(10-ethylphenothiazin-3-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H29NPS.BrH/c1-2-34-30-20-12-13-21-32(30)36-33-24-26(22-23-31(33)34)25-35(27-14-6-3-7-15-27,28-16-8-4-9-17-28)29-18-10-5-11-19-29;/h3-24H,2,25H2,1H3;1H/q+1;/p-1 |
InChI Key |
LJIKRSLIPNRBQS-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC6=CC=CC=C61.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


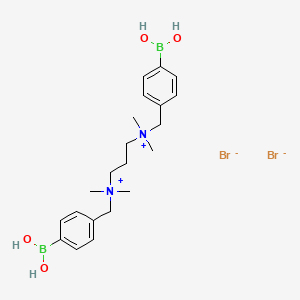
![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)
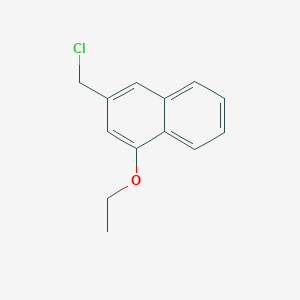
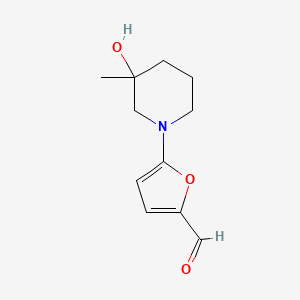
![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)


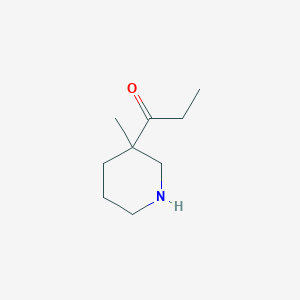
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
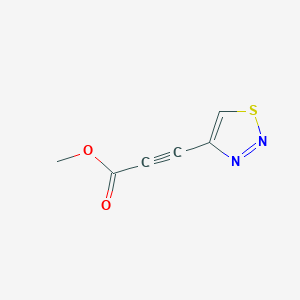
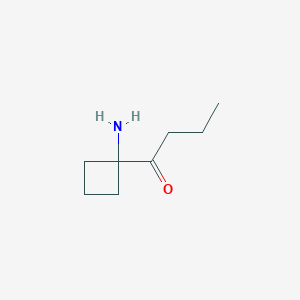
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
